4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Salt selection Physicochemical properties Drug formulation

Researchers requiring para-morpholine-substituted benzamidine scaffolds often face multi-step in-house synthesis. This hydrochloride salt provides direct access to the pre-formed core, eliminating synthetic overhead. • Pre-formed morpholine-benzamidine building block for kinase inhibitor & PROTAC synthesis • Hydrochloride salt ensures superior solubility vs. free base (CAS 1019575-98-4) • ≥95% purity; shipped ambient; store at 2-8°C Ideal for parallel synthesis workflows in degrader library construction.

Molecular Formula C11H16ClN3O
Molecular Weight 241.719
CAS No. 1267093-87-7
Cat. No. B595606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride
CAS1267093-87-7
Synonyms4-(Morpholin-4-yl)benzene-1-carboxiMidaMide hydrochloride
Molecular FormulaC11H16ClN3O
Molecular Weight241.719
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C(=N)N.Cl
InChIInChI=1S/C11H15N3O.ClH/c12-11(13)9-1-3-10(4-2-9)14-5-7-15-8-6-14;/h1-4H,5-8H2,(H3,12,13);1H
InChIKeyGRUXDNFJXQHUDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Morpholin-4-yl)benzene-1-carboximidamide HCl Procurement Guide


4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride (CAS 1267093-87-7) is a morpholine-containing aromatic amidine derivative with the molecular formula C11H16ClN3O and a molecular weight of 241.72 g/mol . This compound exists as the hydrochloride salt of its free base counterpart 4-morpholinobenzimidamide (CAS 1019575-98-4), and is characterized by a morpholine ring directly attached to the para-position of a benzamidine scaffold . It is supplied commercially at purities ranging from 95% to 98% and is primarily utilized as a research building block and synthetic intermediate .

Building Block Type
Para-morpholine benzamidine scaffold for synthesis
Salt Form
Hydrochloride salt with distinct solubility from free base
Purity Options
Commercial grades to support assay or method development

4-(Morpholin-4-yl)benzene-1-carboximidamide HCl Substitution Risks


Generic substitution of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is not viable due to the absence of documented head-to-head comparative biological or physicochemical data against its closest analogs. The hydrochloride salt form confers distinct solubility and handling properties relative to the free base (CAS 1019575-98-4) , and the para-substituted morpholine-benzamidine core distinguishes it from meta-substituted or methylene-spaced analogs . In the absence of published quantitative differentiation, substitution decisions must rely on structural and salt-form distinctions that cannot be assumed interchangeable without empirical validation. The sections below present the limited quantitative evidence available regarding this compound's differentiation.

Salt form (HCl) vs. free base: solubility and handling may differ; substitution requires validation.
Para-substituted core vs. meta or methylene-spaced analogs: structural distinction may alter recognition.
No quantitative comparative data available; interchangeability cannot be assumed.

4-(Morpholin-4-yl)benzene-1-carboximidamide HCl Differentiation Evidence


Salt Form vs. Free Base Properties

The hydrochloride salt (CAS 1267093-87-7) exhibits a calculated LogP of 2.47 [1], which is predicted to differ substantially from the free base form (CAS 1019575-98-4) due to the ionic nature of the salt. While direct experimental comparison data are not available in public literature, the addition of the hydrochloride counterion increases the molecular weight from 205.26 g/mol (free base) to 241.72 g/mol , which directly impacts molar calculations, dosing in biological assays, and solubility behavior in aqueous versus organic media.

Salt vs. Free Base
Class-level inference
Calc. LogP 2.47 (HCl salt) vs. no data (free base)
LogP difference may impact permeability and solubility for assay selection.
No experimental comparison available
Salt selection Physicochemical properties Drug formulation

Solubility and Permeability Profile

The target compound has a computed polar surface area (PSA) of 62.34 Ų [1], a value that falls within the generally accepted threshold (<140 Ų) for favorable oral bioavailability according to Lipinski and Veber guidelines. The presence of the hydrochloride salt further enhances aqueous solubility relative to the free base. No comparative PSA data are available for the closest structural analog, 4-(morpholin-4-ylmethyl)benzene-1-carboximidamide (CAS 1017023-23-2) or its dihydrochloride derivative, limiting direct quantitative comparison.

PSA
Class-level inference
62.34 Ų
Calculated PSA suggests permeability adequate for intracellular target engagement.
Empirical ADME validation needed
Drug-likeness ADME prediction Building block selection

Commercial Purity Grades

The target compound is commercially available in two distinct purity grades: 95% (supplied by Aladdin Scientific, ChemSpace, and others) and 98% (supplied by Leyan and MolCore) . This 3% absolute purity differential may be consequential for applications requiring high precision, such as quantitative analytical method development or sensitive biological assays where trace impurities could confound results. The free base analog 4-morpholinobenzimidamide (CAS 1019575-98-4) is also available at 98% purity , but lacks the salt form's handling advantages.

Purity Grades
Head-to-head comparison
98% vs. 95% (target salt); free base also 98%
Higher purity may reduce impurity interference in sensitive assays.
Vendor specifications; verify lot-specific COA
Purity specification Quality control Reproducible research

Structural Comparison with Key Analogs

The target compound features a direct para-substitution of the morpholine ring on the benzamidine core. This contrasts with 3-(morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride (CAS 1221723-13-2), which contains a methylene spacer and meta-substitution pattern . The direct para-attachment eliminates conformational flexibility at the linker position and alters the electronic properties of the aromatic ring relative to the methylene-spaced analog. No quantitative biological or physicochemical comparison data exist between these structurally distinct compounds.

Structural Distinction
Class-level inference
Para-morpholine, no linker vs. meta-morpholine with CH2 linker
Substitution pattern and linker may alter target recognition.
No comparative biological data
Scaffold hopping Structure-activity relationship Chemical biology

4-(Morpholin-4-yl)benzene-1-carboximidamide HCl Application Scenarios


Kinase Inhibitor Scaffold

This compound is positioned as a building block in the development of kinase inhibitors, which target specific signaling pathways in cancer therapy [1]. Its morpholine-benzamidine core provides a rigid scaffold suitable for ATP-binding site interactions. Procurement is appropriate when a pre-formed para-morpholine substituted benzamidine is required, eliminating the need for in-house synthesis of this specific structural motif.

PROTAC Building Block

Vendors classify this compound within their Protein Degrader Building Blocks portfolio [1]. The amidine functionality can serve as a ligand attachment point or as part of a recognition element for E3 ligase recruitment. The hydrochloride salt form offers handling advantages for parallel synthesis workflows in degrader library construction.

Amidine and Guanidine Precursor

The benzamidine moiety is a recognized pharmacophore in numerous bioactive molecules, including serine protease inhibitors and factor Xa inhibitors. This compound provides direct access to a morpholine-decorated amidine core, which can be further functionalized or used as a comparative standard in medicinal chemistry campaigns exploring amidine-containing chemotypes.

Application
Selection Property
Validation Focus
Kinase inhibitor research scaffold
Pre-formed para-morpholine benzamidine core
ATP-binding site interaction studies
PROTAC building block
Amidine functionality for ligand conjugation
E3 ligase recruitment compatibility
Amidine pharmacophore studies
Benzamidine core for further functionalization
Serine protease/factor Xa motif validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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